2-Methyl-5-nitrobenzimidazole

Topoisomerase I Inhibition Structure-Activity Relationship Cancer Chemotherapy

2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1) is the definitive 5-nitro, 2-methyl regioisomer required for reproducible topoisomerase I inhibition studies — the 5-nitro positional isomer confers significantly higher activity than 4-nitro or 6-nitro analogs. It serves as the critical baseline comparator for heme biosynthesis SAR (vs. 5-chloro and 2-ethyl derivatives) and provides a validated IC50 of 4.52 μg/mL against MCF-7 cells for anticancer programs. Substitution with halogeno or alternative nitro-positional analogs yields non-interchangeable activity profiles; procurement of this specific regioisomer ensures experimental reproducibility.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1792-40-1
Cat. No. B158376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrobenzimidazole
CAS1792-40-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)
InChIKeyRKRXTVLCZDPERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1): Chemical Identity and Core Structural Characteristics for Procurement


2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1; C8H7N3O2; MW 177.16) is a heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene-imidazole bicyclic core with a methyl group at the 2-position and a nitro group at the 5-position [1]. The compound is utilized as a versatile synthetic intermediate in the preparation of bioactive molecules, particularly those targeting antimicrobial, antiparasitic, and anticancer pathways, as well as a precursor in dye chemistry and industrial fungicidal compositions [2].

Why 2-Methyl-5-nitrobenzimidazole Cannot Be Simply Replaced by Unsubstituted or 6-Nitro Benzimidazole Analogs


Substitution of 2-methyl-5-nitrobenzimidazole with unsubstituted benzimidazole, 6-nitro positional isomers, or 5-halogeno analogs results in quantitatively distinct biological and physicochemical outcomes. Structure-activity relationship (SAR) studies have demonstrated that the 5-nitro group confers enhanced topoisomerase I inhibition compared to the 4-nitro isomer, while the 2-methyl group modulates antiproliferative potency [1]. Comparative inhibition studies in heme biosynthesis models further reveal that 5-chloro derivatives exhibit substantially greater inhibitory capacity than their 5-nitro counterparts, underscoring that even closely related halogen-for-nitro substitutions produce non-interchangeable activity profiles [2]. Consequently, procurement of the specific 5-nitro, 2-methyl regioisomer is essential for maintaining experimental reproducibility and desired target engagement.

Quantitative Differentiation Evidence: 2-Methyl-5-nitrobenzimidazole vs. Closest Analogs


5-Nitro Substitution Confers Significantly Higher Topoisomerase I Inhibition than 4-Nitro Positional Isomer

In a direct comparative evaluation of positional isomers, 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole exhibited the highest topoisomerase I inhibitory activity among tested analogs and was significantly more active than the 4-nitro positional isomer [1]. This finding establishes the critical importance of the 5-nitro regiospecificity for target engagement.

Topoisomerase I Inhibition Structure-Activity Relationship Cancer Chemotherapy

2-Ethyl-5-chloro Analog Exhibits Greater Heme Synthesis Inhibition than 2-Methyl-5-nitro Parent

Comparative studies on heme synthesis inhibition in chicken erythrocytes demonstrate that 2-ethyl-5-chlorobenzimidazole is considerably more inhibitory than 2-methyl-5-nitrobenzimidazole [1]. Furthermore, 5-chloro derivatives as a class appear more inhibitory than their corresponding 5-nitro analogs [1].

Heme Biosynthesis Porphyrin Metabolism Benzimidazole Pharmacology

Parent Scaffold Enables Antitumor Derivatives with Defined IC50 Values Against Breast Cancer Cells

The unsubstituted parent compound 2-methyl-5(6)-nitro-1H-benzimidazole (Compound 2) demonstrated antitumor activity with an IC50 of 4.52 μg against the MCF-7 breast cancer cell line [1]. This activity establishes the baseline potency of the core scaffold, which can be further optimized through N1-substitution as shown in the same study.

Antitumor Activity Benzimidazole Derivatives MCF-7 Cell Line

5-Nitrobenzimidazole Moiety Serves as Critical Scaffold for Sub-Micromolar Antileishmanial Agents

Derivatives bearing the 5-nitroimidazole pharmacophore, structurally analogous to the 5-nitrobenzimidazole core, demonstrate potent antileishmanial activity with IC50 values as low as 0.016 μM against L. donovani axenic amastigotes [1]. The 5-nitro substitution is essential for bioactivation by nitroreductase 1 (NTR1), producing cytotoxic nitroso and hydroxylamine metabolites [1].

Antileishmanial Activity Nitroimidazole Neglected Tropical Diseases

Validated Research and Industrial Applications for 2-Methyl-5-nitrobenzimidazole Based on Differentiation Evidence


SAR Studies Requiring Defined 5-Nitro Regiospecificity for Topoisomerase I Poison Development

Researchers investigating topoisomerase I poisons should prioritize 2-methyl-5-nitrobenzimidazole or its 5-nitro derivatives over 4-nitro or 6-nitro isomers, as direct comparative evidence confirms that the 5-nitro positional isomer confers significantly higher topoisomerase I inhibitory activity [1]. This regiospecificity is critical for achieving reproducible target engagement in mechanistic and cytotoxicity studies.

Comparative Heme Biosynthesis Inhibition Studies Requiring Controlled Structure-Activity Comparisons

For experiments examining the effect of benzimidazole derivatives on heme synthesis, 2-methyl-5-nitrobenzimidazole serves as an essential reference point against which 5-chloro and 2-ethyl analogs can be quantitatively compared. Direct comparative data show that 2-ethyl-5-chlorobenzimidazole is considerably more inhibitory than 2-methyl-5-nitrobenzimidazole, making the latter a critical baseline compound for structure-activity mapping in this pathway [2].

Antitumor Drug Discovery Utilizing the Parent Scaffold as a Defined Potency Benchmark

Medicinal chemistry programs developing N1-substituted benzimidazole antitumor agents should employ 2-methyl-5(6)-nitro-1H-benzimidazole as a standard comparator to quantify the impact of side-chain modifications. The parent compound's established IC50 of 4.52 μg against MCF-7 breast cancer cells [3] provides a validated baseline for assessing derivative improvements or mechanistic contributions of the core scaffold.

Antiparasitic Drug Discovery Targeting Nitroreductase-Dependent Bioactivation Pathways

For leishmaniasis and related neglected tropical disease programs, the 5-nitrobenzimidazole scaffold (closely related to the 5-nitroimidazole pharmacophore) should be selected based on its demonstrated ability to undergo NTR1-mediated bioactivation to cytotoxic metabolites, enabling sub-micromolar potency against L. donovani amastigotes [4]. The 5-nitro group is mechanistically essential for this prodrug activation pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-nitrobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.